molecular formula C16H14N2O3S B4578555 3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid

3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4578555
M. Wt: 314.4 g/mol
InChI Key: XQHARRQEUPEIBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid" involves complex reactions. For instance, a related compound was synthesized through a reaction involving benzoyl, pyrazole carbonyl chloride, and ammonium thiocyanate, followed by characterization through various spectroscopic methods (İ. Koca et al., 2014). Another approach includes the esterification of 4-(4-acetylphenyl) benzoic acid and then reduction, showcasing a methodology that could potentially be adapted for the synthesis of our compound of interest (魏婷 et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid" has been extensively analyzed. Techniques such as FT-IR, Raman spectroscopy, X-ray diffraction, and computational methods have been employed to determine vibrational frequencies, geometric parameters, and molecular orbitals, providing insights into the molecular structure and stability of these compounds (Rahul Raju et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds involve transformations under various conditions, including acetylation, oxidation, and esterification, which play significant roles in their biological and pharmacological activities. For instance, the acetylation process has been noted to significantly impact the antitumor activities of benzothiazoles (M. Chua et al., 1999).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the applications and handling of "3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid". Studies on related compounds have detailed crystal structure analyses, revealing insights into molecular interactions and packing within the solid state, which are vital for predicting solubility and stability (W. Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing a range of chemical reactions, are essential for understanding and manipulating "3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid" for various applications. Detailed spectroscopic and theoretical studies provide valuable information on the reactivity and chemical behavior of closely related compounds (İ. Koca et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Polymorphism and Spectroscopic Studies : Research into mefenamic acid (a benzoic acid derivative) has provided insights into its polymorphs through vibrational (IR and Raman) and solid-state NMR spectroscopies. This study aids in understanding the structural and morphological characteristics of such compounds (Cunha et al., 2014).

  • Co-crystallisation Studies : Investigations into the co-crystallisation of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants and polymorphism, enhancing our knowledge of crystal engineering and solid-state chemistry (Skovsgaard & Bond, 2009).

  • Catalytic Functionalization : Studies on the Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives offer new pathways for organic synthesis, demonstrating the versatility of these compounds in facilitating selective chemical transformations (Li et al., 2016).

Applications in Biosynthesis and Molecular Engineering

  • Microbial Biosynthesis : Research on the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli showcases the potential of bioengineering approaches for producing valuable chemical building blocks from simple substrates like glucose (Zhang & Stephanopoulos, 2016).

  • Synthesis of Novel Amino Acids : The development of new amino acids such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) for peptidomimetics and combinatorial chemistry applications demonstrates the importance of benzoic acid derivatives in medicinal chemistry and drug design (Pascal et al., 2000).

Environmental and Catalytic Research

  • Biodegradation Studies : Investigations into the biodegradation of dibenzothiophene highlight the environmental relevance of benzoic acid derivatives, providing insights into the breakdown pathways of sulfur-containing aromatic compounds (Bressler & Fedorak, 2001).

  • Ionic Liquid-Catalyzed Synthesis : The use of ionic liquids for the synthesis of benzothiazoles via C–S bond construction using CO2 as a C1 building block underlines the green chemistry potential of benzoic acid derivatives in sustainable chemical synthesis (Gao et al., 2015).

properties

IUPAC Name

3-[(4-acetylphenyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10(19)11-5-7-13(8-6-11)17-16(22)18-14-4-2-3-12(9-14)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHARRQEUPEIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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